molecular formula C33H39N7O3 B14112874 Monodes(N-carboxymethyl)valineDaclatasvir

Monodes(N-carboxymethyl)valineDaclatasvir

Cat. No.: B14112874
M. Wt: 581.7 g/mol
InChI Key: BHLPGQSNBFUPQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Monodes(N-carboxymethyl)valineDaclatasvir involves the degradation of Daclatasvir under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed .

Industrial Production Methods: Industrial production of this compound is typically carried out in controlled environments to ensure the purity and stability of the compound. The production process involves the use of advanced chemical synthesis techniques and rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions: Monodes(N-carboxymethyl)valineDaclatasvir undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Monodes(N-carboxymethyl)valineDaclatasvir is widely used in scientific research for various applications :

Comparison with Similar Compounds

Uniqueness: Monodes(N-carboxymethyl)valineDaclatasvir is unique in its role as a degradation product of Daclatasvir. It provides valuable insights into the stability and degradation pathways of Daclatasvir, which are crucial for developing more effective antiviral therapies .

Properties

IUPAC Name

methyl N-[3-methyl-1-oxo-1-[2-[5-[4-[4-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]butan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H39N7O3/c1-20(2)29(39-33(42)43-3)32(41)40-17-5-7-28(40)31-36-19-27(38-31)24-14-10-22(11-15-24)21-8-12-23(13-9-21)26-18-35-30(37-26)25-6-4-16-34-25/h8-15,18-20,25,28-29,34H,4-7,16-17H2,1-3H3,(H,35,37)(H,36,38)(H,39,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLPGQSNBFUPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H39N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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